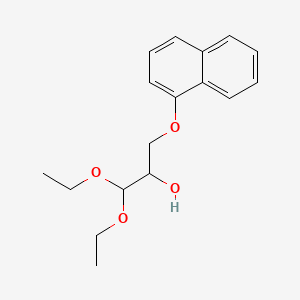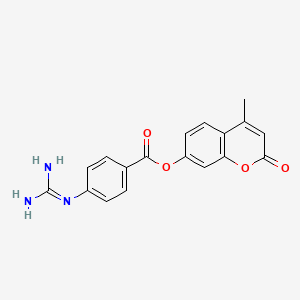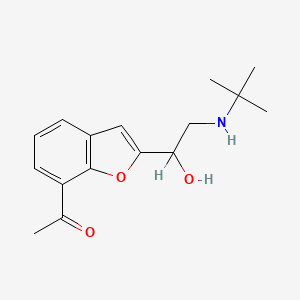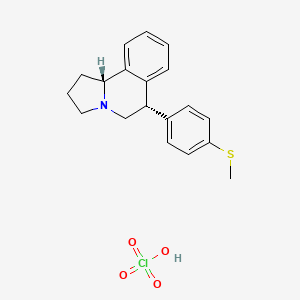
(S)-1-pyrroline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has S configuration. It is a conjugate acid of a (S)-1-pyrroline-5-carboxylate. It is an enantiomer of a (R)-1-pyrroline-5-carboxylic acid.
Aplicaciones Científicas De Investigación
Enzymatic Role and Structure
(S)-1-pyrroline-5-carboxylate , also known as Pyrroline-5-carboxylate (P5C), plays a critical role in the metabolic pathway involving the conversion to proline. The enzyme pyrroline-5-carboxylate reductase (P5CR) catalyzes this conversion using NAD(P)H as a cofactor, crucial for regulating amino acid metabolism, intracellular redox potential, and apoptosis. The crystal structures of P5CR have been elucidated, revealing insights into its function and stability. Mutagenesis and kinetic studies highlight the importance of specific residues and motifs in the enzyme's activity, such as the Rossmann motif and Glu221 in the human enzyme. Understanding the structure and function of this enzyme has implications for its role in diseases and potential therapeutic applications, especially in relation to certain drugs like the anti-tumor drug thioproline (Meng et al., 2006).
Pathophysiological Implications and Therapeutic Insights
(S)-1-pyrroline-5-carboxylate is synthesized by pyrroline-5-carboxylate synthetase (P5CS), and mutations in P5CS have been associated with various clinical conditions. Patients with P5CS deficiency present with symptoms like cutis/joint laxity, cataracts, and neurodevelopmental delays, highlighting the enzyme's critical role in ornithine/proline biosynthesis. The study of mutations in P5CS provides valuable insights into the enzyme's structure, function, and the pathophysiology of P5CS deficiency. Therapeutic interventions, such as arginine supplementation, have shown promise in addressing the metabolic and neurodevelopmental abnormalities associated with P5CS deficiency, indicating a potential pathway for treatment (Martinelli et al., 2012).
Role in Plant Defense and Metabolism
In plants, (S)-1-pyrroline-5-carboxylate metabolism, especially the conversion of P5C to proline, is intricately linked to the plant's defense mechanisms against pathogens. Studies suggest that P5C metabolism, particularly in mitochondria, is crucial for activating defense responses against bacterial pathogens. This defense mechanism may involve pathways associated with salicylic acid, reactive oxygen species, and hypersensitive response-associated cell death. The regulation of P5C levels and its metabolic pathways play a vital role in plant defense and stress responses, shedding light on the complex interactions between metabolic pathways and plant immunity (Qamar et al., 2015).
Propiedades
Número CAS |
64199-88-8 |
|---|---|
Fórmula molecular |
C5H7NO2 |
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
(2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m0/s1 |
Clave InChI |
DWAKNKKXGALPNW-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](N=C1)C(=O)O |
SMILES |
C1CC(N=C1)C(=O)O |
SMILES canónico |
C1CC(N=C1)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 2,6-dideoxy-4-O-(5-{[3-hydroxy-2-methyl-3-(6-methyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoyl]oxy}-6-methyloxan-2-yl)-3-C-methylhexopyranoside](/img/structure/B1209380.png)
![N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209382.png)
![9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1209383.png)
![5-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]tetrazole](/img/structure/B1209385.png)

![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)